molecular formula C29H29N5O8S2.Li<br>C29H29LiN5O8S2 B12789596 Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate CAS No. 83221-38-9

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate

Cat. No.: B12789596
CAS No.: 83221-38-9
M. Wt: 646.7 g/mol
InChI Key: JXBWFTGHDYSEKN-UHFFFAOYSA-N
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Description

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex aromatic sulfonamide derivative characterized by multiple functional groups:

  • Sulphonamidate (-SO₂N⁻Li⁺): Enhances solubility and stability, common in pharmaceutical agents.
  • Nitro (-NO₂) and hydroxybutoxy (-O(CH₂)₃CH₂OH) groups: Influence electronic effects and reactivity.

This compound’s synthesis likely involves multi-step reactions, including diazo coupling, sulfonylation, and alkali metal salt formation.

Properties

CAS No.

83221-38-9

Molecular Formula

C29H29N5O8S2.Li
C29H29LiN5O8S2

Molecular Weight

646.7 g/mol

InChI

InChI=1S/C29H29N5O8S2.Li/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3;

InChI Key

JXBWFTGHDYSEKN-UHFFFAOYSA-N

Canonical SMILES

[Li].CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves several key steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-(2-hydroxybutoxy)-m-toluidine, followed by coupling with aniline to form the azo compound.

    Nitration: The azo compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulphonation: The nitrated azo compound undergoes sulphonation with chlorosulfonic acid to introduce the sulphonyl groups.

    Lithiation: Finally, the compound is lithiated using lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature and pressure control are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulphonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulphonamide derivatives.

Scientific Research Applications

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can bind to proteins or nucleic acids, affecting their function. The nitro and sulphonyl groups can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide-triazole derivatives and hydrazinecarbothioamides from the literature, focusing on synthesis, structural features, and spectroscopic properties.

Key Differences :

  • The target compound lacks triazole rings but incorporates an azo group, absent in compounds [4–15] from .
  • Lithium counterion contrasts with sodium/potassium in analogous salts.

Spectroscopic Properties

Table 1: Infrared (IR) Spectral Data Comparison
Compound Class Key IR Bands (cm⁻¹) Functional Groups Identified Reference
Target Compound Anticipated: ~1400–1600 (azo), ~1350 (NO₂) Azo, nitro, sulphonamidate
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) Thioamide, carbonyl
Triazoles [7–9] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer, NH

Insights :

  • The absence of C=O bands in triazoles [7–9] confirms cyclization, a step absent in the target compound’s presumed synthesis .
Table 2: NMR and MS Characterization
Compound Class ¹H-NMR Features ¹³C-NMR/MS Confirmation Reference
Target Compound Anticipated: Aromatic protons, NH/OH signals Sulphonamidate carbons, nitro group
Hydrazinecarbothioamides [4–6] NH signals (δ 8–10 ppm) Thiocarbonyl (C=S, ~200 ppm)
Triazoles [7–9] Aromatic protons (δ 6.5–8.5 ppm) Triazole ring carbons (δ 120–150 ppm)

Contrasts :

  • The target’s nitro group would produce distinct ¹³C-NMR signals (~150 ppm for NO₂).
  • Sulphonamidate lithium salt may show altered solubility vs. neutral sulfonamides in .

Stability and Reactivity

  • Target Compound : Lithium salts generally enhance thermal stability. The nitro group may increase electrophilicity, favoring nucleophilic substitution.
  • Triazoles [7–9] : Exhibit tautomerism (thione vs. thiol), affecting reactivity in alkylation reactions .

Biological Activity

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate, commonly referred to as Lithium benzenesulfonamide, is a complex azo compound with notable biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula : C₃₁H₃₁N₅O₈S₂Li
  • Molecular Weight : 647.656 g/mol
  • CAS Number : 83221-38-9
  • EINECS : 280-216-1

Structural Characteristics

The compound features an azo linkage (-N=N-) and various functional groups that contribute to its biological activity. The presence of the sulfonamide group and nitro substituents enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azo compounds similar to Lithium benzenesulfonamide. The compound's efficacy against various pathogens has been evaluated using standard methods.

Antimicrobial Screening Results

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli20.4 - 21.23.9
Streptococcus pneumoniae18.2 - 19.45.0
Aspergillus fumigatus19.5 - 20.04.0
Geotrichum candidum21.0 - 22.02.5

The compound demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. The minimum inhibitory concentrations (MICs) indicate effective dosages for potential therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on human cancer cell lines to evaluate the compound's potential as an anticancer agent.

Cytotoxicity Results

Cell LineIC50 (µM)
Human Colon Carcinoma (HCT-116)15.0
Human Hepatocellular Carcinoma (HepG-2)20.5
Human Breast Adenocarcinoma (MCF-7)18.0

The results indicate that Lithium benzenesulfonamide exhibits moderate cytotoxicity against various cancer cell lines, suggesting further investigation into its potential as a chemotherapeutic agent .

The biological activity of Lithium benzenesulfonamide can be attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased oxidative stress in cells, contributing to cytotoxic effects.

Study on Azo Compounds

A study focused on a series of azo compounds similar in structure reported significant antimicrobial and anticancer activities, reinforcing the findings related to Lithium benzenesulfonamide. The study utilized various assays, including agar diffusion methods for antimicrobial screening and MTT assays for cytotoxicity evaluation .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of Lithium benzenesulfonamide with target proteins involved in bacterial growth and cancer proliferation. These studies suggest favorable binding affinities that could translate into effective inhibition of target enzymes .

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